Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile
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Overview
Description
Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters[4][4].
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The trifluoromethyl groups play a crucial role in stabilizing transition states and intermediates during chemical reactions. This compound can activate substrates and stabilize partially developing negative charges, facilitating various organic transformations .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of arylaminothiocarbonylpyridinium salts.
3,5-Bis(trifluoromethyl)phenylboronic acid: Employed in various coupling reactions in organic synthesis.
Uniqueness
Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile stands out due to its dual functionality, combining the properties of both amino and nitrile groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
817638-44-1 |
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Molecular Formula |
C47H20F24N4 |
Molecular Weight |
1096.6 g/mol |
IUPAC Name |
2,2-bis[4-[N-[3,5-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)anilino]phenyl]propanedinitrile |
InChI |
InChI=1S/C47H20F24N4/c48-40(49,50)25-9-26(41(51,52)53)14-35(13-25)74(36-15-27(42(54,55)56)10-28(16-36)43(57,58)59)33-5-1-23(2-6-33)39(21-72,22-73)24-3-7-34(8-4-24)75(37-17-29(44(60,61)62)11-30(18-37)45(63,64)65)38-19-31(46(66,67)68)12-32(20-38)47(69,70)71/h1-20H |
InChI Key |
LJPQPXOKMKBNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(C#N)C2=CC=C(C=C2)N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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